

An In-depth Technical Guide to Diethoxyethyl Phthalate (CAS 605-54-9)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Diethoxyethyl phthalate*

Cat. No.: *B165864*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethoxyethyl phthalate (DEEP), identified by the CAS number 605-54-9, is a member of the phthalate ester class of organic compounds. Structurally, it is the 1,2-benzenedicarboxylic acid, 1,2-bis(2-ethoxyethyl) ester. Like other phthalates, DEEP has been primarily utilized as a plasticizer to enhance the flexibility and durability of polymers, particularly polyvinyl chloride (PVC). Its chemical structure, characterized by two ethoxyethyl groups attached to a phthalate backbone, imparts low volatility and good thermal stability. However, the widespread use of phthalates has led to concerns regarding their potential environmental and health impacts, including possible endocrine-disrupting properties, prompting regulatory scrutiny. This guide provides a comprehensive technical overview of **Diethoxyethyl phthalate**, summarizing its physicochemical properties, toxicological profile, metabolic pathways, and analytical methodologies.

Physicochemical Properties

The fundamental physicochemical properties of **Diethoxyethyl phthalate** are summarized in the table below, providing a quantitative basis for its behavior in various experimental and environmental settings.

Property	Value	Reference(s)
CAS Number	605-54-9	[1]
Molecular Formula	C ₁₆ H ₂₂ O ₆	[1]
Molecular Weight	310.34 g/mol	[1]
Appearance	Colorless to pale yellow liquid; Solid	
Melting Point	34 °C	
Boiling Point	345 °C (estimated)	
Density	1.121 g/cm ³ (at 20°C)	
Water Solubility	1.946 g/L (temperature not specified)	
IUPAC Name	bis(2-ethoxyethyl) benzene- 1,2-dicarboxylate	[1]

Toxicological Profile

The toxicological data specifically for **Diethoxyethyl phthalate** is limited. Much of the concern is extrapolated from studies on other phthalates, such as Di(2-ethylhexyl) phthalate (DEHP) and Diethyl phthalate (DEP).

Acute Toxicity

Specific LD₅₀ values for **Diethoxyethyl phthalate** are not readily available in the reviewed literature. For the related compound, Diethyl phthalate (DEP), the acute oral toxicity is low, with reported LD₅₀ values in the range of 1 to 31 g/kg for various species including mice, rats, rabbits, and dogs.[\[2\]](#)

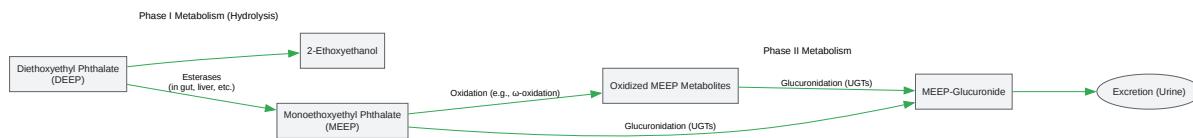
Irritation and Sensitization

Diethoxyethyl phthalate is reported to cause skin and eye irritation.[\[3\]](#) It may also cause respiratory irritation.[\[3\]](#)

Carcinogenicity

There are no specific carcinogenicity studies available for **Diethoxyethyl phthalate**. However, the broader class of phthalate esters has been subject to extensive investigation. For instance, Di(2-ethylhexyl) phthalate (DEHP) has been shown to be a hepatocarcinogen in rodents.[\[4\]](#)[\[5\]](#) [\[6\]](#) The mechanism is thought to be related to peroxisome proliferation, and its relevance to humans is a subject of ongoing debate.[\[4\]](#)[\[7\]](#)

Mutagenicity and Genotoxicity


Studies on related phthalates have generally shown a lack of mutagenic activity in standard assays like the Ames test.[\[8\]](#)[\[9\]](#) For example, DEHP and its primary metabolite, mono(2-ethylhexyl) phthalate (MEHP), did not show mutagenic effects in several strains of *Salmonella typhimurium*.[\[8\]](#) However, some studies suggest that certain phthalates or their metabolites may induce DNA damage under specific conditions, potentially through the generation of reactive oxygen species.[\[10\]](#)[\[11\]](#)

Reproductive and Developmental Toxicity

Phthalates as a class are known for their potential reproductive and developmental toxicity.[\[12\]](#) [\[13\]](#)[\[14\]](#)[\[15\]](#) In utero exposure to certain phthalates in animal models has been linked to adverse effects on the male reproductive system.[\[12\]](#)[\[14\]](#) These effects are often attributed to the endocrine-disrupting properties of phthalate metabolites.[\[13\]](#)[\[16\]](#) While specific studies on **Diethoxyethyl phthalate** are lacking, its structural similarity to other phthalates warrants consideration of these potential hazards.

Putative Metabolic Pathway

The metabolism of **Diethoxyethyl phthalate** has not been explicitly detailed in the available literature. However, based on the well-established metabolic pathways of other phthalate esters like DEHP and DEP, a putative pathway can be proposed.[\[3\]](#)[\[16\]](#)[\[17\]](#) The metabolism of phthalates generally proceeds in two phases. Phase I involves the hydrolysis of the diester to its corresponding monoester and alcohol. This is followed by Phase II, where the monoester can undergo further oxidation and subsequent conjugation (e.g., with glucuronic acid) to form more water-soluble compounds that can be readily excreted.

[Click to download full resolution via product page](#)

Caption: Putative metabolic pathway of **Diethoxyethyl phthalate** (DEEP).

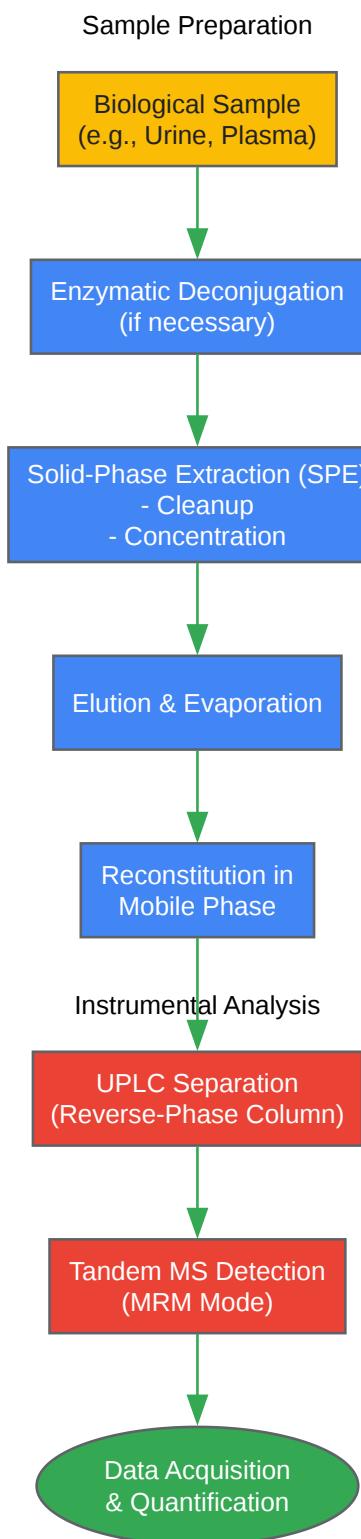
Experimental Protocols

The analysis of **Diethoxyethyl phthalate** in various matrices typically involves chromatographic techniques coupled with sensitive detectors.

Analysis by Gas Chromatography with Electron Capture Detection (GC-ECD) - EPA Method 8061A

This method is suitable for the analysis of phthalate esters in environmental samples.

- Sample Preparation (Solid Samples):
 - A 10 to 30-gram sample is extracted with a 1:1 mixture of methylene chloride/acetone or hexane/acetone using an appropriate extraction technique (e.g., sonication, Soxhlet).
 - The extract is then concentrated and subjected to cleanup procedures if necessary to remove interfering substances.
- Sample Preparation (Aqueous Samples):
 - Approximately 1 liter of the aqueous sample is extracted with a suitable solvent. Continuous liquid-liquid extraction is often preferred over separatory funnel extraction for better recovery of longer-chain phthalates.

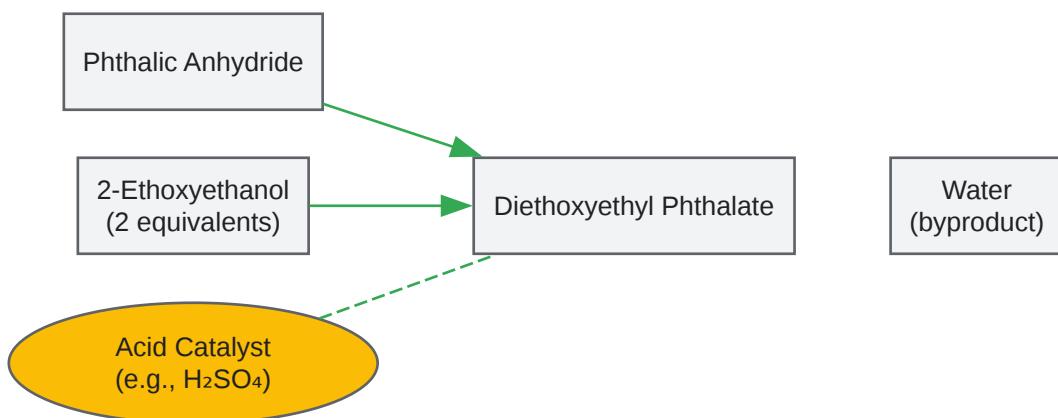

- The extract is dried and concentrated.
- GC-ECD Analysis:
 - Instrument: Gas chromatograph equipped with an electron capture detector.
 - Columns: The method recommends using two dissimilar capillary columns for confirmation (e.g., a non-polar and a semi-polar column).
 - Carrier Gas: Helium or nitrogen.
 - Temperature Program: A suitable temperature program is used to achieve separation of the target phthalates.
 - Quantification: Quantification is performed using an external or internal standard method.

Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method is highly sensitive and selective, making it suitable for the analysis of phthalate metabolites in biological matrices.[\[18\]](#)

- Sample Preparation (e.g., Urine):
 - Enzymatic Deconjugation: Since many phthalate metabolites are excreted as glucuronide conjugates, a deconjugation step using β -glucuronidase is often necessary.
 - Solid-Phase Extraction (SPE): The sample is then passed through an SPE cartridge to clean up the sample and concentrate the analytes.
 - Elution and Reconstitution: The analytes are eluted from the SPE cartridge, the eluate is evaporated to dryness, and the residue is reconstituted in a suitable solvent for analysis.
- UPLC-MS/MS Analysis:
 - Instrument: UPLC system coupled to a tandem mass spectrometer.
 - Column: A reverse-phase column (e.g., C18) is typically used.

- Mobile Phase: A gradient of an aqueous solvent (e.g., water with a small amount of acid) and an organic solvent (e.g., acetonitrile or methanol) is used.
- Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
- Quantification: Quantification is typically performed using an isotope-dilution method with labeled internal standards.



[Click to download full resolution via product page](#)

Caption: General experimental workflow for phthalate analysis by UPLC-MS/MS.

Synthesis

The industrial synthesis of **Diethoxyethyl phthalate**, like other phthalate esters, is typically achieved through the esterification of phthalic anhydride with the corresponding alcohol, in this case, 2-ethoxyethanol. The reaction is generally catalyzed by a strong acid, such as sulfuric acid.

[Click to download full resolution via product page](#)

Caption: Synthesis of **Diethoxyethyl phthalate** via esterification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,2-Benzenedicarboxylic acid, 1,2-bis(2-ethoxyethyl) ester | C16H22O6 | CID 69060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ec.europa.eu [ec.europa.eu]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Toxicology and carcinogenesis studies of di(2-ethylhexyl) phthalate administered in feed to Sprague Dawley (Hsd:Sprague Dawley SD) rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The carcinogenicity of di(2-ethylhexyl) phthalate (DEHP) in perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo studies on the mechanism of di(2-ethylhexyl)phthalate carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. belmagumusel.com [belmagumusel.com]
- 11. Genotoxicity of phthalates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reproductive and developmental toxicity of phthalates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. interactive.cbs8.com [interactive.cbs8.com]
- 15. Reproductive and developmental effects of phthalate diesters in females - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of the oxidative metabolites of di(2-ethylhexyl) phthalate and analysis of metabolite binding with peroxisome proliferator-activated receptors [morressier.com]
- 18. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Diethoxyethyl Phthalate (CAS 605-54-9)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b165864#diethoxyethyl-phthalate-cas-number-605-54-9>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com